1-methyl-3-morpholinopyrazin-2(1H)-one
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Overview
Description
1-methyl-3-morpholinopyrazin-2(1H)-one is a heterocyclic compound that contains both a pyrazine ring and a morpholine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-morpholinopyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a pyrazine derivative with a morpholine derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-morpholinopyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could lead to the formation of more saturated analogs.
Substitution: Various substituents can be introduced into the pyrazine or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
1-methyl-3-morpholinopyrazin-2(1H)-one could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-3-morpholinopyrazin-2(1H)-one would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, affecting various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-piperazinopyrazin-2(1H)-one: Similar structure but with a piperazine ring instead of a morpholine ring.
1-methyl-3-morpholinopyridin-2(1H)-one: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
1-methyl-3-morpholinopyrazin-2(1H)-one is unique due to the combination of the pyrazine and morpholine rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-methyl-3-morpholin-4-ylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11-3-2-10-8(9(11)13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMWBOZBLJWVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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